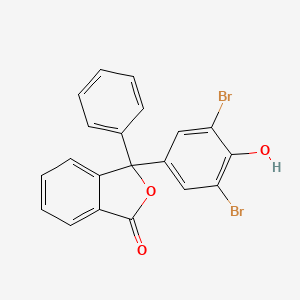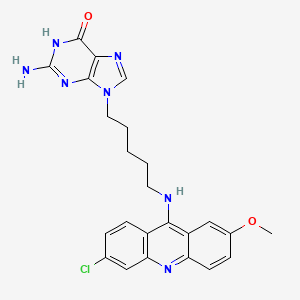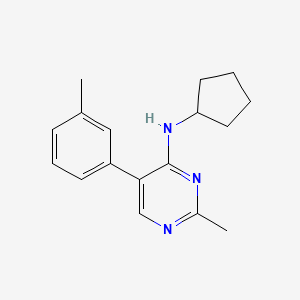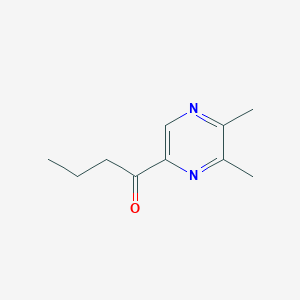
1-(5,6-Dimethylpyrazin-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethylpyrazin-2-yl)butan-1-one is a chemical compound with the molecular formula C10H14N2O It is characterized by the presence of a pyrazine ring substituted with two methyl groups and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethylpyrazin-2-yl)butan-1-one typically involves the reaction of 5,6-dimethylpyrazine with butanone under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Dimethylpyrazin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5,6-Dimethylpyrazin-2-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(5,6-Dimethylpyrazin-2-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. The pyrazine ring and butanone moiety may interact with enzymes or receptors, leading to various biochemical pathways being activated or inhibited.
Comparación Con Compuestos Similares
Similar Compounds
1-(5,6-Dimethylpyrazin-2-yl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(5,6-Dimethylpyrazin-2-yl)propan-1-one: Similar structure but with a propanone moiety.
Uniqueness
1-(5,6-Dimethylpyrazin-2-yl)butan-1-one is unique due to its specific combination of a pyrazine ring with a butanone moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
298210-72-7 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(5,6-dimethylpyrazin-2-yl)butan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-4-5-10(13)9-6-11-7(2)8(3)12-9/h6H,4-5H2,1-3H3 |
Clave InChI |
ZLOYCWIITLISMW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CN=C(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)
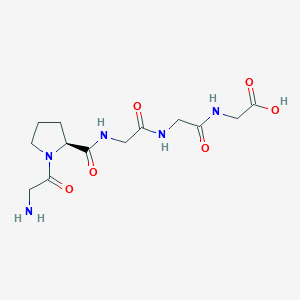
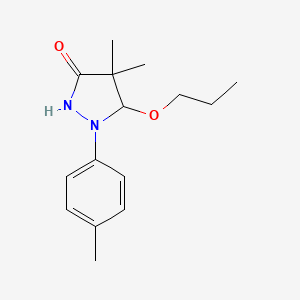
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
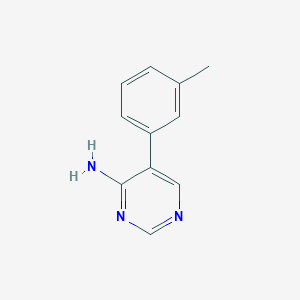
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

